molecular formula C11H17ClN2O3S B1382528 4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride CAS No. 1803591-06-1

4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride

Cat. No.: B1382528
CAS No.: 1803591-06-1
M. Wt: 292.78 g/mol
InChI Key: IWSDSLVBCZDWGT-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O3S and a molecular weight of 292.79 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-hydroxybenzenesulfonamide with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride include other sulfonamide derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrrolidine moiety and the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(pyrrolidin-2-ylmethoxy)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S.ClH/c12-17(14,15)11-5-3-10(4-6-11)16-8-9-2-1-7-13-9;/h3-6,9,13H,1-2,7-8H2,(H2,12,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSDSLVBCZDWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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